molecular formula C13H9NO2 B11891412 3-Cyano-4-methyl-1-naphthoic acid

3-Cyano-4-methyl-1-naphthoic acid

Cat. No.: B11891412
M. Wt: 211.22 g/mol
InChI Key: PEXDTAQQTZSLDT-UHFFFAOYSA-N
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Description

3-Cyano-4-methyl-1-naphthoic acid is a derivative of naphthoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring. Naphthoic acids are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-methyl-1-naphthoic acid typically involves the cyanoacetylation of 4-methyl-1-naphthoic acid. This process can be carried out using various methods, including:

Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-methyl-1-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyano-4-methyl-1-naphthoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-4-methyl-1-naphthoic acid involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-4-methyl-1-naphthoic acid is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3-cyano-4-methylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H9NO2/c1-8-9(7-14)6-12(13(15)16)11-5-3-2-4-10(8)11/h2-6H,1H3,(H,15,16)

InChI Key

PEXDTAQQTZSLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)C(=O)O)C#N

Origin of Product

United States

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